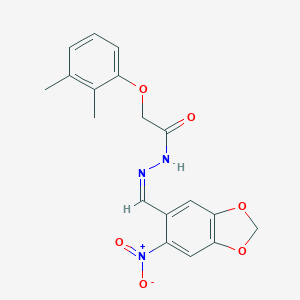![molecular formula C28H25N3O5 B342827 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B342827.png)
3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a pyrrolidine ring, a hydrazone linkage, and a methoxy-substituted phenyl group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrrolidine derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.
Esterification: The final step involves the esterification of the hydrazone intermediate with (E)-3-(4-methoxyphenyl)prop-2-enoic acid under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to an amine using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of phenol derivatives or other substituted aromatics.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage and the phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
[3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbohydrazonoyl}phenyl 3-(4-methoxyphenyl)acrylate imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C28H25N3O5 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[3-[(Z)-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H25N3O5/c1-35-22-13-10-19(11-14-22)12-15-25(32)36-23-9-5-6-20(16-23)17-30-31-28(34)26-24(18-29-27(26)33)21-7-3-2-4-8-21/h2-17,24,26H,18H2,1H3,(H,29,33)(H,31,34)/b15-12+,30-17- |
Clé InChI |
AORJSSQLZULXBU-YKRVNJGCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)/C=N\NC(=O)C3C(CNC3=O)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3C(CNC3=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3C(CNC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B342744.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B342747.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]acetohydrazide](/img/structure/B342748.png)
![2-(2,3-dimethylphenoxy)-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]acetohydrazide](/img/structure/B342751.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]acetohydrazide](/img/structure/B342753.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B342755.png)
![3,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342758.png)
![2,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B342760.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B342764.png)
![4-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342765.png)
![4-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342766.png)
![4-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342767.png)

